(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 145315-39-5
VCID: VC0556980
InChI: InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1
SMILES: CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N
Molecular Formula: C24H36N4O8 · C6H13N
Molecular Weight: 607.75

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

CAS No.: 145315-39-5

Cat. No.: VC0556980

Molecular Formula: C24H36N4O8 · C6H13N

Molecular Weight: 607.75

* For research use only. Not for human or veterinary use.

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine - 145315-39-5

Specification

CAS No. 145315-39-5
Molecular Formula C24H36N4O8 · C6H13N
Molecular Weight 607.75
IUPAC Name (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Standard InChI InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1
SMILES CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N

Introduction

Chemical Identity and Structural Characteristics

The compound (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine represents a protected arginine derivative commonly used in peptide synthesis research. This complex molecule contains multiple protective groups strategically positioned to maintain stability during synthesis procedures while preventing unwanted side reactions.

Basic Chemical Information

The fundamental chemical properties of this compound are summarized in the following table:

ParameterInformation
CAS Number145315-39-5
Molecular FormulaC24H36N4O8 · C6H13N
Molecular Weight607.75 g/mol
IUPAC Name(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Standard InChIInChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1
SMILESCC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N
PubChem Compound ID56776967

This comprehensive chemical identification provides researchers with the necessary information to accurately identify and work with this compound across different research platforms and databases.

Structural Elements and Functional Groups

The compound contains several key structural elements that contribute to its functionality in peptide synthesis:

  • A protected arginine backbone with (S)-stereochemistry at the alpha carbon

  • Bis[(2-methylpropan-2-yl)oxycarbonyl] (commonly known as di-tert-butyloxycarbonyl or di-Boc) protecting groups on the guanidino moiety

  • A phenylmethoxycarbonyl (commonly known as benzyloxycarbonyl or Cbz/Z) protecting group on the alpha-amino function

  • A free carboxylic acid group for peptide bond formation

  • Cyclohexanamine as a counterion in salt formation

These structural elements work in concert to provide a stable, yet reactive compound suitable for controlled peptide synthesis applications.

Role in Peptide Synthesis

This protected arginine derivative serves a crucial role in solid-phase peptide synthesis (SPPS), particularly in addressing challenges associated with incorporating arginine residues into peptide chains.

Protection Strategy Importance

The protection of arginine's side-chain in peptide synthesis requires careful attention due to the highly basic nature of the guanidino group. Without proper protection, several problematic side reactions can occur, significantly reducing synthesis yield and purity .

The most severe side reaction during arginine incorporation is δ-lactam formation, a process driven by the formation of a six-membered ring. This occurs when the unprotected guanidino group attacks the activated carboxylic group during the coupling step . The bis-Boc protection strategy employed in this compound effectively prevents this side reaction by blocking the nucleophilic centers of the guanidino group.

Comparative Protection Efficiency

Research has demonstrated that different protection strategies for arginine derivatives show varying tendencies toward δ-lactam formation. Comparative studies involving Fmoc-Arg(NO2)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Boc)2-OH have shown that these protecting groups offer different levels of protection against unwanted side reactions .

In experimental conditions using activation with N,N'-diisopropylcarbodiimide (DIC) and OxymaPure, the bis-Boc protected derivative demonstrated favorable performance in preventing δ-lactam formation while maintaining good reactivity for peptide coupling reactions . This makes the compound particularly valuable for complex peptide synthesis applications requiring multiple arginine incorporations.

Stability Characteristics

The stability of protected arginine derivatives represents a critical factor in their practical application in peptide synthesis, particularly for large-scale production and automated synthesis platforms.

Solution Stability

Stability studies of Fmoc-Arg(Boc)2-OH in solution have shown that it undergoes slow degradation in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). The primary degradation pathway involves partial deprotection, yielding mainly the mono-protected derivative .

Despite this gradual degradation, solutions of Fmoc-Arg(Boc)2-OH in these solvents can be maintained for up to one week, making the compound compatible with peptide synthesizers and industrial manufacturing processes that require pre-prepared solutions . This stability window provides practical utility while maintaining synthetic efficacy.

Solid-State Stability

In solid form, the compound demonstrates excellent stability, particularly when properly stored. The cyclohexanamine counterion contributes to this stability by forming ionic interactions with the carboxylic acid group, reducing potential for self-catalyzed degradation pathways .

Applications in Research and Development

The compound (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine finds application primarily in peptide synthesis research, particularly for sequences containing arginine residues.

Peptide Therapeutic Development

Protected arginine derivatives are crucial in the synthesis of arginine-rich peptides, which have significant biological and therapeutic importance. Examples include cell-penetrating peptides like the transactivator of transcription (TAT) from HIV, which contains multiple arginine residues and requires careful protection strategies during synthesis .

Other arginine-rich sequences, such as the octa-arginine motif commonly used in drug delivery applications, also benefit from the stability and reactivity profile offered by properly protected arginine derivatives like our target compound .

Neuropeptide Research

While our target compound itself is primarily a synthetic intermediate, related cyclohexanamine derivatives have been explored as neuropeptide Y Y1 receptor antagonists. These compounds have demonstrated potent Y1 activity and good selectivity toward hERG K+ channel and serotonin transporter, suggesting potential applications in neurological research .

This parallel research direction highlights the broader significance of protected amino acids and their derivatives in both synthetic methodology development and direct therapeutic applications.

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